molecular formula C33H42O12 B1662863 9-Dihydro-13-acetylbaccatin III CAS No. 142203-65-4

9-Dihydro-13-acetylbaccatin III

Cat. No. B1662863
M. Wt: 630.7 g/mol
InChI Key: WPPPFZJNKLMYBW-UHFFFAOYSA-N
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Description

9-Dihydro-13-acetylbaccatin III is a natural organic compound isolated from the Pacific yew tree (Taxus brevifolia) and related species . It is the most abundant taxane found in the needles of Taxus canadensis, the Canadian yew tree . This compound is an intermediate for taxol analog preparations .


Synthesis Analysis

9-Dihydro-13-acetylbaccatin III is a starting material for the synthesis of taxol and taxotere . It is used in the semi-synthesis of taxane intermediates useful in the preparation of paclitaxel and docetaxel . An efficient conversion of Taxus canadensis abundant taxane, 9-Dihydro-13-acetylbaccatin III to baccatin III is described .


Molecular Structure Analysis

The molecular formula of 9-Dihydro-13-acetylbaccatin III is C33H42O12 . The molecular weight is 630.68 .


Chemical Reactions Analysis

The chemical reactions involving 9-Dihydro-13-acetylbaccatin III are primarily related to its use as an intermediate in the synthesis of taxol and taxotere .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Dihydro-13-acetylbaccatin III include a molecular weight of 630.68 , a density of 1.3±0.1 g/cm3 , and a boiling point of 704.5±60.0 °C at 760 mmHg .

Scientific Research Applications

Conversion to Baccatin III and Anticancer Applications

9-Dihydro-13-acetylbaccatin III, a taxane isolated from Taxus canadensis, can be efficiently converted to baccatin III (Nikolakakis et al., 2000). Baccatin III is a precursor for the synthesis of paclitaxel, a powerful anticancer drug. This conversion provides an additional supply of paclitaxel, which is significant in cancer treatment.

Enhanced Bioactivity of Derivatives

A 7beta-O-glycosylated docetaxel analogue, derived from 9-dihydro-13-acetylbaccatin III, showed more bioactivity than paclitaxel in a tubulin assay. It also demonstrated better activity against the drug-resistant MCF7-ADR cell line, and its water solubility was doubled compared to paclitaxel (Nikolakakis et al., 2003).

Enzymatic Modifications in Taxane Biosynthesis

The 10-deacetylbaccatin III:10beta-O-acetyltransferase from Taxus cuspidata shows mutable regiochemistry, facilitating the conversion of 4-deacetylbaccatin III to baccatin III and other acetylated derivatives. This enzyme's function in the taxane biosynthetic pathway is crucial for developing different taxane derivatives with potential therapeutic applications (Ondari & Walker, 2008).

Microbial Transformation for Structural Modification

Microbial transformation of 10-deacetylbaccatin III (10-DAB) by fungi like Curvularia lunata and Trametes hirsuta leads to the production of structurally modified taxanes. These modifications could be crucial for synthesizing new analogues with varied therapeutic properties (Arnone et al., 2006).

Application in Semi-Synthesis of Anticancer Agents

Baccatin III, derived from 9-dihydro-13-acetylbaccatin III, is used in the semi-synthesis of paclitaxel and analogs. New methods have been developed for converting 10-deacetylbaccatin III to baccatin III without requiring the protection of the 7-hydroxyl group, improving the efficiency of this process (Patel, Banerjee, & Nanduri, 2000).

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12,15-triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23+,25+,26-,27-,28-,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPPFZJNKLMYBW-FAEUQDRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931386
Record name 4,10,13-Tris(acetyloxy)-1,7,9-trihydroxy-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Dihydro-13-acetylbaccatin III

CAS RN

142203-65-4
Record name 9-Dihydro-13-acetylbaccatin III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142203-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,9-Dideacetylbaccatin VI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142203654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,10,13-Tris(acetyloxy)-1,7,9-trihydroxy-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,11,12,12b-heptol, 2a,3,4,4a,5,6,9,10,12,12a-decahydro-4a,8,13,13-tetramethyl-, 6,9,12b-triacetate 12-benzoate, (2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
GP Gunawardana, U Premachandran… - Journal of Natural …, 1992 - ACS Publications
… of Taxus canadensis (Canada yew) needles as a renewable source of taxol and its congeners led to the isolation of a novel taxane derivative, 9-dihydro-13-acetylbaccatin III [1], which …
Number of citations: 88 pubs.acs.org
LO Zamir, S Balachandran, YF Zheng, ME Nedea… - Tetrahedron, 1997 - Elsevier
… In this publication we have confirmed the preliminary evidence II that the rearrangement of 9-dihydro-13acetylbaccatin III precedes the oxetane opening. The new 1 l(15-l)-abeo-taxanes …
Number of citations: 21 www.sciencedirect.com
D Norman - 2010 - search.proquest.com
… One of these intermediates, 9dihydro-13-acetylbaccatin III, is found in yew trees in Eastern Canada and developing a new synthetic route to Taxol'8 from 9-dihydro-13-acetylbaccatin III …
Number of citations: 0 search.proquest.com
A Nikolakakis, G Caron, A Cherestes, F Sauriol… - Bioorganic & medicinal …, 2000 - Elsevier
… An efficient conversion of Taxus canadensis abundant taxane, 9-dihydro-13-acetylbaccatin III to baccatin III is described. Since the synthesis of paclitaxel from baccatin III has been …
Number of citations: 40 www.sciencedirect.com
A Nikolakakis, K Haidara, F Sauriol, O Mamer… - Bioorganic & medicinal …, 2003 - Elsevier
… was semi-synthesized from 9-dihydro-13-acetylbaccatin III, the most abundant taxane … 15 was semi-synthesized from 9-dihydro-13-acetylbaccatin III. The bioactivities towards both the …
Number of citations: 31 www.sciencedirect.com
BJ Cass, DS Scott, RL Legge - Phytochemical Analysis, 1999 - Wiley Online Library
… (1995) reported that 9-dihydro-13acetylbaccatin III was the … tentatively identified as 9-dihydro-13-acetylbaccatin III based on … this compound was 9-dihydro-13-acetylbaccatin III. Although …
SI Cameron, RF Smith - Pharmaceutical Biology, 2008 - Taylor & Francis
… canadensis.: 10-deacetylbaccatin III (10-DAB III), 9-dihydro-13-acetylbaccatin III (9-DHAB III), and paclitaxel (PAC). The dry weight fraction of each foliage age class decreased with …
Number of citations: 23 www.tandfonline.com
D Norman - 2010 - collectionscanada.gc.ca
… One of these intermediates, 9dihydro-13-acetylbaccatin III, is found in yew trees in Eastern Canada and developing a new synthetic route to Taxol® from 9-dihydro-13-acetylbaccatin III …
Number of citations: 2 www.collectionscanada.gc.ca
LO Zamir, AD Cherestes, A Nikolakakis, F Sauriol… - Tetrahedron letters, 1999 - Elsevier
… Indeed, it is the only species which produces in its needles a major taxane, 9-dihydro-13-acetylbaccatin III (1) which is at least five times more abundant then paclitaxel. 5-7 Acidic …
Number of citations: 17 www.sciencedirect.com
GB Ge, SC Liang, Y Hu, XB Liu, YX Mao… - Planta …, 2010 - thieme-connect.com
… Other taxane standards (purity > 96 %) used in this study including 9-dihydro-13-acetylbaccatin III (DHB), 10-deacetyl-7-xylosylpaclitaxel (DAXP), 10-deacetylpaclitaxel (DAP), and …
Number of citations: 14 www.thieme-connect.com

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